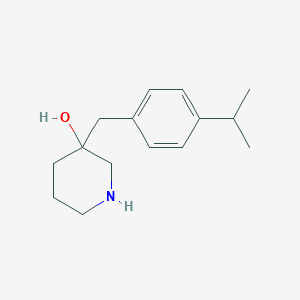![molecular formula C14H10F3N3O5 B13621396 (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13621396.png)
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a diazirine group, which is known for its photo-reactivity, making it valuable in photochemistry and photobiology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazirine ring and the esterification of the benzoic acid derivative. Common reagents used in these reactions include trifluoromethyl diazirine precursors, methoxybenzoic acid, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate undergoes various chemical reactions, including:
Photolysis: The diazirine group can be activated by UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The methoxy group can be substituted under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Photolysis: UV light sources, typically in the range of 300-400 nm.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Photolysis: Formation of carbene intermediates that can react with various substrates.
Substitution: Formation of substituted benzoate derivatives.
Hydrolysis: Formation of 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid and corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate is used as a photoaffinity label to study molecular interactions. Its ability to form reactive intermediates upon UV activation makes it a valuable tool for identifying binding sites on proteins and other macromolecules.
Biology
In biological research, this compound is used to investigate protein-protein and protein-DNA interactions. The photo-reactive diazirine group allows for the covalent attachment of the compound to target molecules, facilitating the study of complex biological systems.
Medicine
In medicine, this compound is explored for its potential in drug development, particularly in the design of photoactivated drugs that can be precisely controlled using light.
Industry
In industrial applications, this compound is used in the development of advanced materials, including photoresists and coatings that require precise patterning and activation.
Wirkmechanismus
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate involves the activation of the diazirine group by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can insert into various chemical bonds, forming covalent linkages with target molecules. The molecular targets include proteins, nucleic acids, and other macromolecules, and the pathways involved are primarily those related to photochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-2-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
- 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-{4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]phenyl}-1-butanone
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate is unique due to its trifluoromethyl diazirine group, which provides exceptional photo-reactivity and stability. This makes it particularly useful in applications requiring precise control and activation, such as photoaffinity labeling and the development of photoactivated drugs.
Eigenschaften
Molekularformel |
C14H10F3N3O5 |
|---|---|
Molekulargewicht |
357.24 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate |
InChI |
InChI=1S/C14H10F3N3O5/c1-24-9-6-7(13(18-19-13)14(15,16)17)2-3-8(9)12(23)25-20-10(21)4-5-11(20)22/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
PGLIEKOOTJRBMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)ON3C(=O)CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



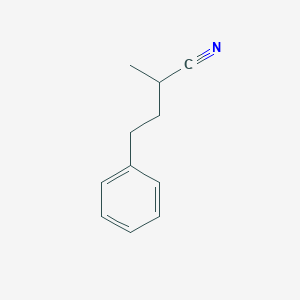
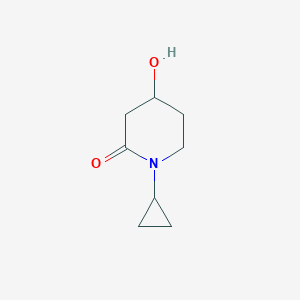
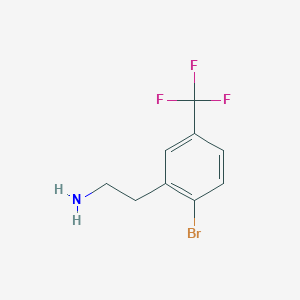
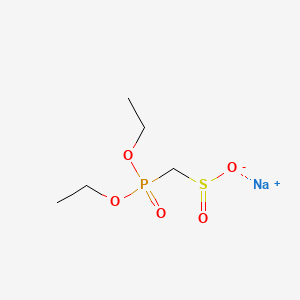
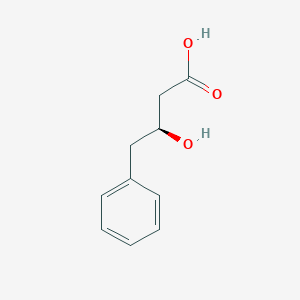
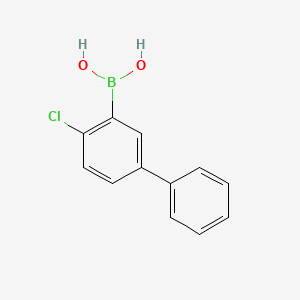
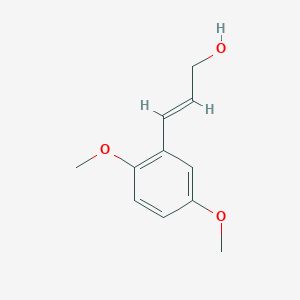
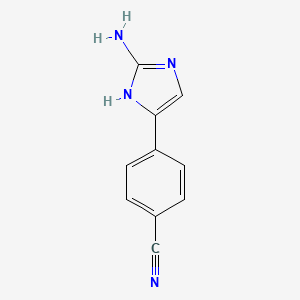
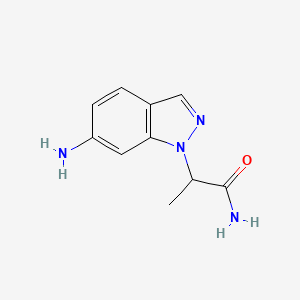

![1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol](/img/structure/B13621385.png)
